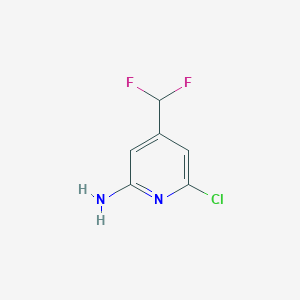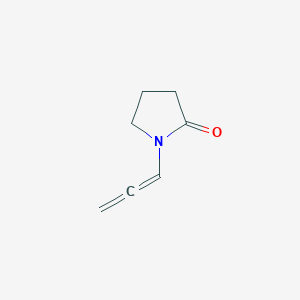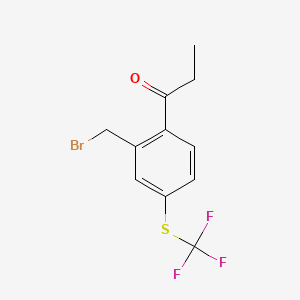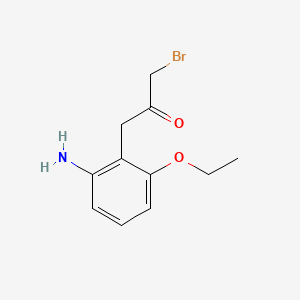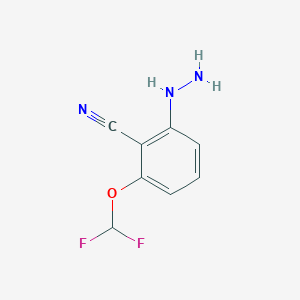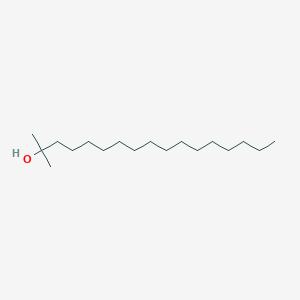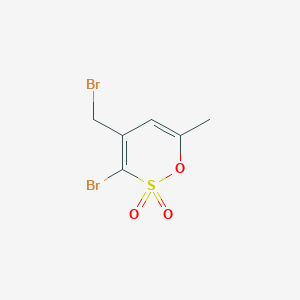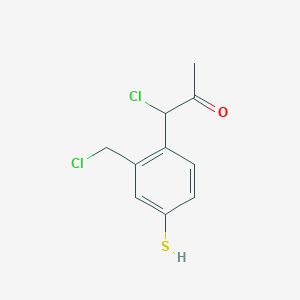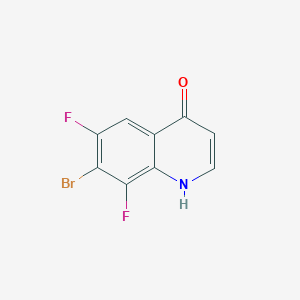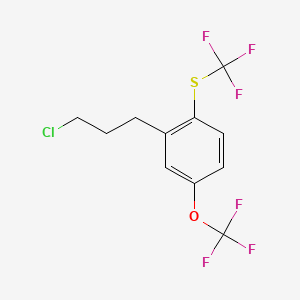![molecular formula C9H9BN2O4 B14054470 (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)
(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzimidazole ring, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid typically involves the reaction of a suitable benzimidazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of halogenated benzimidazoles using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
(4-Methoxyphenyl)boronic Acid: Similar structure with a methoxy group on the phenyl ring.
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic Acid: Similar structure with a naphthalene ring instead of a benzimidazole ring.
Uniqueness
(6-(Methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid is unique due to its benzimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H9BN2O4 |
|---|---|
Molecular Weight |
219.99 g/mol |
IUPAC Name |
(6-methoxycarbonyl-1H-benzimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)5-2-6(10(14)15)8-7(3-5)11-4-12-8/h2-4,14-15H,1H3,(H,11,12) |
InChI Key |
ACUFFKOLHJOZSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CN2)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


